molecular formula C9H9BrO B6234085 2-(3-bromophenyl)oxetane CAS No. 51699-56-0

2-(3-bromophenyl)oxetane

Cat. No. B6234085
CAS RN: 51699-56-0
M. Wt: 213.1
InChI Key:
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Description

“2-(3-bromophenyl)oxetane” is a compound that contains an oxetane ring . Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C3H6O, having a four-membered ring with three carbon atoms and one oxygen atom . The term “an oxetane” or “oxetanes” refer to any organic compound containing the oxetane ring .


Synthesis Analysis

The synthesis of oxetanes often involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another possible reaction to form an oxetane ring is the Paternò–Büchi reaction . The oxetane ring can also be formed through diol cyclization as well as through decarboxylation of a six-membered cyclic carbonate .


Molecular Structure Analysis

Oxetane is a four-membered ring having an oxygen atom with an intrinsic ring strain of 106 kJ.mol −1, which adopts a planar structure with a puckering angle of only 8.7° at 140 K (10.7° at 90 K) . The addition of substituents into the oxetane ring can increment unfavorable eclipsing interactions, resulting in a more puckered conformation .


Chemical Reactions Analysis

The chemical reactions involving oxetanes are quite diverse. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methyl-ide results in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .


Physical And Chemical Properties Analysis

Oxetanes are known for their unique physical and chemical properties. They possess structural rigidity, low lipophilicity, high H-bonding acceptor ability , and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

Mechanism of Action

While the specific mechanism of action for “2-(3-bromophenyl)oxetane” is not mentioned in the search results, oxetane-containing drugs have been found to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(3-bromophenyl)oxetane can be achieved through a two-step process involving the bromination of 3-phenylpropene followed by cyclization of the resulting bromo compound.", "Starting Materials": [ "3-phenylpropene", "Bromine", "Sodium hydroxide", "Acetone", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Bromination of 3-phenylpropene", "3-phenylpropene is dissolved in acetone and cooled to 0°C. Bromine is added dropwise to the solution with stirring until the solution turns yellow. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The excess bromine is quenched with sodium bisulfite solution and the resulting mixture is extracted with ethyl acetate. The organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield 3-bromo-1-phenylpropene.", "Step 2: Cyclization of 3-bromo-1-phenylpropene", "3-bromo-1-phenylpropene is dissolved in a mixture of sodium hydroxide and water and heated to reflux for 2 hours. The reaction mixture is then cooled and acidified with hydrochloric acid. The resulting precipitate is filtered and washed with water. The crude product is dissolved in ethyl acetate and washed with sodium bicarbonate solution and water. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield 2-(3-bromophenyl)oxetane." ] }

CAS RN

51699-56-0

Product Name

2-(3-bromophenyl)oxetane

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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